

# Head-to-Head Comparison: GLPG3312 vs. Alternatives in SIK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3312  |           |
| Cat. No.:            | B12364163 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of the pan-SIK inhibitor **GLPG3312** against its more selective successor, GLPG3970, supported by experimental data.

#### Introduction

**GLPG3312** is a potent, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3), a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[1][2] Inhibition of SIKs has been shown to have a dual effect: reducing pro-inflammatory cytokine production while simultaneously increasing anti-inflammatory cytokine levels.[3] This has positioned SIK inhibitors as promising therapeutic agents for a range of inflammatory and autoimmune diseases.[4]

Developed by Galapagos NV, **GLPG3312** emerged from a high-throughput screening campaign and subsequent lead optimization.[1] However, further research into the specific roles of the SIK isoforms led to the development of more selective inhibitors. Notably, **GLPG3312** was superseded by GLPG3970, a selective dual inhibitor of SIK2 and SIK3.[5][6] This strategic shift was driven by the hypothesis that SIK1 inhibition might be dispensable for the desired anti-inflammatory effects and could be associated with potential cardiovascular side effects.[7]

This guide provides a head-to-head comparison of **GLPG3312** and its key alternative, GLPG3970, focusing on their biochemical potency, selectivity, and cellular activity based on publicly available data.



### **Data Presentation**

Table 1: Biochemical Potency of GLPG3312 and

**GLPG3970 against SIK Isoforms** 

| Compound | Target     | IC50 (nM)    |
|----------|------------|--------------|
| GLPG3312 | SIK1       | 2.0[1][8]    |
| SIK2     | 0.7[1][8]  |              |
| SIK3     | 0.6[1][8]  |              |
| GLPG3970 | SIK1       | 282.8[9][10] |
| SIK2     | 7.8[9][10] |              |
| SIK3     | 3.8[9][10] | _            |

Table 2: Kinome Selectivity Profile of GLPG3312 and

**GLPG3970** 

| Compound | Primary Off-Target(s) | IC50 (nM)                                                                  |
|----------|-----------------------|----------------------------------------------------------------------------|
| GLPG3312 | RIPK2[9]              | Not explicitly quantified, but noted as a shared off-target with GLPG3970. |
| GLPG3970 | RIPK2                 | 78.4[9]                                                                    |
| ABL1     | 1,095[9]              |                                                                            |
| MKNK2    | 1,074[9]              | _                                                                          |

# Table 3: Cellular Activity of GLPG3312 and GLPG3970 in Human Primary Myeloid Cells



| Compound                                               | Assay                                                                                     | Effect                                                                                                                                |
|--------------------------------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| GLPG3312                                               | LPS-stimulated monocytes and monocyte-derived macrophages                                 | - Inhibition of pro-inflammatory cytokine release (e.g., TNFα) - Increased production of anti-inflammatory mediators (e.g., IL-10)[1] |
| GLPG3970                                               | LPS-stimulated monocytes                                                                  | - IC50 for TNFα inhibition: 231<br>nM - IC50 for IL-12 inhibition:<br>67 nM - Dose-dependent<br>increase in IL-10 production[9]       |
| LPS-stimulated monocyte-<br>derived macrophages (MdMs) | - IC50 for TNFα inhibition: 365<br>nM - Dose-dependent increase<br>in IL-10 production[9] |                                                                                                                                       |

# Experimental Protocols Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of **GLPG3312** and GLPG3970 against SIK isoforms was determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

- Procedure: The SIK enzyme (SIK1, SIK2, or SIK3) was incubated with the test compound (GLPG3312 or GLPG3970) at varying concentrations, a suitable substrate (e.g., AMARA peptide), and ATP.[5] The reaction was allowed to proceed for a specified time at a controlled temperature.
- Detection: After the kinase reaction, the ADP-Glo™ Reagent was added to terminate the
  reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was
  added to convert the generated ADP into ATP, which then drives a luciferase-luciferin
  reaction, producing a luminescent signal.
- Data Analysis: The luminescence intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.



### **Cellular Cytokine Release Assay**

The effect of **GLPG3312** and GLPG3970 on cytokine production was assessed in human primary myeloid cells stimulated with lipopolysaccharide (LPS).

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors, and monocytes were further purified. Monocytes were either used directly or differentiated into macrophages.
- Stimulation and Treatment: The cells were pre-incubated with various concentrations of the test compounds (GLPG3312 or GLPG3970) before being stimulated with LPS to induce an inflammatory response.
- Cytokine Measurement: After a defined incubation period, the cell culture supernatants were collected. The concentrations of pro-inflammatory cytokines (e.g., TNFα, IL-12) and antiinflammatory cytokines (e.g., IL-10) were quantified using standard methods such as enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassays.
- Data Analysis: The dose-dependent inhibition of pro-inflammatory cytokines and induction of anti-inflammatory cytokines were analyzed to determine IC50 and EC50 values, respectively.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Simplified SIK signaling pathway in immune cells.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLPG-3312 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. glpg.com [glpg.com]
- 4. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reports.glpg.com [reports.glpg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
   Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC
   [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: GLPG3312 vs. Alternatives in SIK Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364163#head-to-head-studies-of-glpg3312]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com